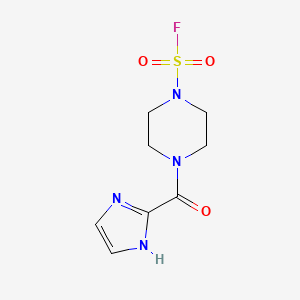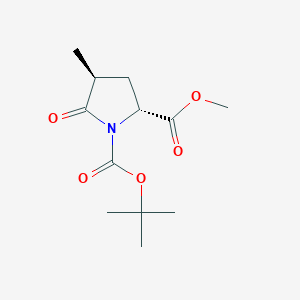
(2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with a tert-butoxycarbonyl (Boc) protecting group, a methyl group, and a carboxylic acid group. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the specific three-dimensional arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid typically involves several steps:
Starting Materials: The synthesis often begins with commercially available starting materials such as L-proline or its derivatives.
Protection: The amino group of L-proline is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected intermediate.
Alkylation: The protected intermediate undergoes alkylation with a suitable methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride (NaH) to introduce the methyl group at the 2-position.
Oxidation: The resulting compound is then oxidized to introduce the carboxylic acid functionality at the 3-position. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection
Coupling: Carbodiimides (e.g., EDC, DCC) for amide bond formation
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, amides, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists/antagonists.
Medicine: It is involved in the development of new drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty materials.
Mechanism of Action
The mechanism by which (2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group serves as a protecting group, allowing selective reactions at other functional sites without interference.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid: Differing only in stereochemistry, this compound may exhibit different reactivity and biological activity.
(2R,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid: Another stereoisomer with distinct properties.
(2S,3R)-1-tert-butoxycarbonyl-2-ethyl-pyrrolidine-3-carboxylic acid: Similar structure with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
The uniqueness of (2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid lies in its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYRSTZRPZXWFG-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2498166.png)
![(3E)-3-[(2,5-Difluoropyridin-4-yl)methylidene]-6-fluorothiochromen-4-one](/img/structure/B2498168.png)

![3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide](/img/structure/B2498170.png)
![4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2498171.png)
![rac-N-[(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-yl]prop-2-enamide](/img/structure/B2498174.png)
![1-(4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2498176.png)
![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498178.png)
![1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine](/img/structure/B2498179.png)

![4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2498182.png)


![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2498188.png)
